An In-Depth Technical Guide to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While experimental data for this specific molecule is limited, this document synthesizes available information, draws logical inferences from structurally related analogs, and presents a detailed framework for its synthesis, characterization, and potential applications. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is a prevalent scaffold in numerous biologically active compounds, and its derivatives are actively being explored for various therapeutic indications.[1][2][3][4] This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine and its derivatives represent a critical class of N-heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][3] The unique electronic properties conferred by the two nitrogen atoms within the aromatic ring contribute to the diverse pharmacological activities observed in this family of molecules.[5] Pyrazine-containing compounds have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][6][7] The structural versatility of the pyrazine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of several marketed drugs incorporating the pyrazine moiety and a robust pipeline of investigational agents.[1]
2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a specific derivative that combines the pyrazine core with an imidazole ring, another important pharmacophore known for its diverse biological roles. The presence of a chlorine atom provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide will delve into the known and predicted characteristics of this compound, offering a solid foundation for its exploration in drug discovery programs.
Physicochemical Properties
Direct experimental data for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is not extensively available in the public domain. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile of its key physical and chemical properties.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅ClN₄ | |
| Molecular Weight | 180.59 g/mol | |
| Appearance | Predicted to be a solid at room temperature. | Based on analogs |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Based on general solubility of similar heterocyclic compounds. |
| CAS Number | 941294-48-0 | [8][9] |
Note: The properties listed as "Not experimentally determined" are estimations based on the physical characteristics of closely related pyrazine derivatives. Experimental verification is recommended for any application requiring precise physical data.
Synthesis and Characterization Workflow
The synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine can be approached through established methods for the construction of substituted pyrazines. A plausible synthetic route involves the condensation of a diamine with a diketone, followed by chlorination and subsequent nucleophilic substitution.
Proposed Synthetic Pathway
A logical synthetic approach would start from a commercially available dichloropyrazine, followed by a nucleophilic aromatic substitution with imidazole.
Caption: Proposed synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.1 eq) and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).
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Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 2-Chloro-6-(1H-imidazol-1-yl)pyrazine would rely on standard spectroscopic techniques.
| Technique | Predicted Spectral Data |
| ¹H NMR | Signals corresponding to the protons on the pyrazine and imidazole rings are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment. |
| ¹³C NMR | Resonances for the carbon atoms of both the pyrazine and imidazole rings would be observed. The carbon attached to the chlorine atom is expected to be deshielded. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the heterocyclic systems, and the C-Cl stretching vibration are anticipated. |
Chemical Reactivity and Stability
The reactivity of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is dictated by the electronic nature of the pyrazine and imidazole rings, as well as the presence of the chloro substituent.
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Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
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Electrophilic Substitution: The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[5] Reactions would likely require harsh conditions and may not be regioselective.
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Stability: The compound is expected to be relatively stable under normal laboratory conditions. A Safety Data Sheet (SDS) suggests that it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a variety of therapeutic targets.
Kinase Inhibition
A significant number of kinase inhibitors incorporate the pyrazine ring. The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The 2-chloro-6-imidazolylpyrazine scaffold provides a solid foundation for the design of potent and selective kinase inhibitors for oncology and other diseases.
Other Therapeutic Areas
Beyond oncology, pyrazine derivatives have shown promise in various other therapeutic areas, including:
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Antimicrobial Agents: The pyrazine nucleus is found in compounds with antibacterial and antifungal properties.[2][7]
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Central Nervous System (CNS) Disorders: Certain pyrazine derivatives have been explored for their potential in treating neurological and psychiatric conditions.
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Anti-inflammatory Agents: The anti-inflammatory potential of pyrazine-containing molecules is an active area of research.[2]
The structural features of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine make it an attractive starting point for the development of new therapeutic agents in these and other disease areas.
Safety and Handling
Based on available Safety Data Sheets for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine and similar compounds, the following safety precautions should be observed[10]:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.
For detailed and up-to-date safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.
Conclusion
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